(+/-)17-HDoHE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

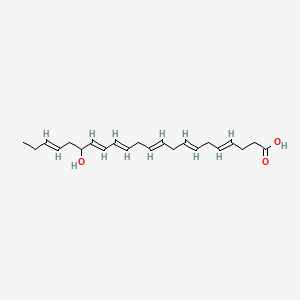

(+/-)17-HDoHE, also known as this compound, is a useful research compound. Its molecular formula is C22H32O3 and its molecular weight is 344.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anti-Inflammatory Effects

Research indicates that 17-HDoHE exhibits potent anti-inflammatory properties. It is a precursor to resolvins, which are known to resolve inflammation and promote tissue healing. For instance, dietary supplementation with DHA has been shown to enhance the formation of 17-HDoHE and other DHA-derived lipid mediators, leading to reduced necroinflammatory liver injury in animal models .

Key Findings:

- Liver Protection: In vitro studies have demonstrated that 17-HDoHE can mitigate oxidative stress and DNA damage in hepatocytes, suggesting its protective role against liver injuries caused by toxins .

- Cytokine Modulation: The compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha in macrophages, indicating its potential for modulating immune responses .

Pain Modulation

Recent studies have highlighted the analgesic effects of 17-HDoHE, particularly in conditions such as osteoarthritis. In human trials, higher plasma levels of 17-HDoHE were associated with increased heat pain thresholds and lower pain scores in osteoarthritis patients . This suggests that 17-HDoHE may serve as a novel therapeutic target for managing chronic pain.

Case Study Insights:

- Osteoarthritis Pain Relief: In a study involving individuals with knee osteoarthritis, administration of 17-HDoHE resulted in significant reductions in reported pain levels, independent of other omega-3 fatty acids .

Interaction with Receptors

The biological activities of 17-HDoHE are mediated through its interaction with specific receptors. It has been identified as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating inflammation and metabolic processes .

Mechanistic Overview:

- PPARγ Agonism: Activation of PPARγ by 17-HDoHE leads to anti-inflammatory effects by inhibiting the expression of inflammatory genes and promoting the resolution of inflammation.

- Role in Pain Sensitivity: The compound's modulation of transient receptor potential channels may also contribute to its analgesic properties observed in clinical settings .

Clinical Implications

The therapeutic potential of 17-HDoHE extends beyond inflammation and pain management. Its roles in metabolic regulation and neuroprotection are areas of active research.

Potential Applications:

- Cardiovascular Health: Due to its anti-inflammatory properties, 17-HDoHE may contribute to cardiovascular protection by reducing inflammation associated with atherosclerosis.

- Neuroprotection: Emerging evidence suggests that DHA-derived metabolites like 17-HDoHE can influence neuroinflammation, making them candidates for treating neurodegenerative diseases .

Data Summary Table

属性

分子式 |

C22H32O3 |

|---|---|

分子量 |

344.5 g/mol |

IUPAC 名称 |

(4E,7E,10E,13E,15E,19E)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5+,8-6+,13-11+,14-12+,15-3+,19-16+ |

InChI 键 |

SWTYBBUBEPPYCX-NGJSVXFXSA-N |

手性 SMILES |

CC/C=C/CC(/C=C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O)O |

规范 SMILES |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |

同义词 |

17(R)HDoHE 17(S)-HDHA 17-HDHE 17-hydroxy-4,7,10,13,15,19-docosahexaenoic acid 17-hydroxy-DHA 17-hydroxydocosahexaenoic acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。